molecular formula C8H19O6P B14163688 Ethanol, 2-(2-butoxyethoxy)-, phosphate CAS No. 68814-09-5

Ethanol, 2-(2-butoxyethoxy)-, phosphate

Cat. No.: B14163688
CAS No.: 68814-09-5
M. Wt: 242.21 g/mol
InChI Key: LKPWWJFRGYSIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure Ethanol, 2-(2-butoxyethoxy)-, phosphate (CAS: 27215-10-7) is a phosphate ester derived from 2-(2-butoxyethoxy)ethanol (CAS: 112-34-5), a glycol ether with the molecular formula C₈H₁₈O₃. The phosphate form is typically a triester (3:1 molar ratio of phosphate to alcohol), resulting in a molecular formula of C₂₄H₅₄O₁₀P and a molecular weight of approximately 542.6 g/mol . Its structure consists of a butyl chain linked via two ethoxy groups to a phosphate group, which imparts surfactant and plasticizer properties.

Synthesis and Applications Synthesis involves the phosphorylation of 2-(2-butoxyethoxy)ethanol using phosphoric acid or phosphorus oxychloride. This compound is utilized in industrial applications such as flame retardants, lubricant additives, and surfactants due to its ability to reduce surface tension and enhance solubility of nonpolar substances .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68814-09-5

Molecular Formula

C8H19O6P

Molecular Weight

242.21 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl dihydrogen phosphate

InChI

InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11)

InChI Key

LKPWWJFRGYSIFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOP(=O)(O)O

physical_description

Liquid, Other Solid;  Liquid

Origin of Product

United States

Preparation Methods

Direct Phosphorylation of Diethylene Glycol Monobutyl Ether

The most straightforward route involves reacting diethylene glycol monobutyl ether (DGBE; C₈H₁₈O₃) with phosphoric acid under controlled conditions:

$$ \text{C}8\text{H}{18}\text{O}3 + \text{H}3\text{PO}4 \rightarrow \text{C}8\text{H}{19}\text{O}6\text{P} + \text{H}_2\text{O} $$

Industrial protocols from the European Chemical Agency indicate this method typically employs:

  • Molar ratio : 1:1.2 DGBE to H₃PO₄
  • Temperature : 110–130°C
  • Catalyst : None required (self-catalyzed by phosphate oxyacids)
  • Reaction time : 4–6 hours

A study comparing phosphorylation agents found H₃PO₄ provides superior regioselectivity over PCl₃ or P₂O₅ for terminal hydroxyl groups in glycol ethers. The reaction’s exothermic nature (±ΔH = 58 kJ/mol) necessitates precise temperature control to prevent polyphosphate byproducts.

Two-Step Phosphorylation via Phosphorus Oxychloride

For higher purity requirements, the POCl₃-mediated method proves effective:

Step 1 : Chlorophosphate formation
$$ \text{C}8\text{H}{18}\text{O}3 + \text{POCl}3 \rightarrow \text{C}8\text{H}{18}\text{O}3\text{POCl}2 + \text{HCl} $$

Step 2 : Hydrolysis to dihydrogen phosphate
$$ \text{C}8\text{H}{18}\text{O}3\text{POCl}2 + 2\text{H}2\text{O} \rightarrow \text{C}8\text{H}{19}\text{O}6\text{P} + 2\text{HCl} $$

Key parameters from flow chemistry studies:

  • Solvent : Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
  • Temperature : 0°C (Step 1), 25°C (Step 2)
  • Residence time : 21 seconds in microreactor
  • Yield : 68–74% after vacuum distillation

This method reduces side reactions compared to bulk processing, with HCl byproduct efficiently removed via gas-liquid separation membranes in continuous flow setups.

Advanced Flow Chemistry Approaches

Semi-Continuous Flow Phosphorylation

Recent adaptations from cyclic phosphate synthesis demonstrate scalability improvements:

Parameter Value
Reactor type Corning® Advanced-Flow™ G1
Volume 5.4 mL per module
Pressure 4 bar
Throughput 773.2 µL/min DGBE
Daily productivity 1.88 kg/day
Purity (post-distillation) 99.2% (GC-MS)

The system’s key innovation lies in in-line quench with ethanol/pyridine mixtures, neutralizing acidic byproducts before they catalyze ether cleavage.

Critical Process Parameters

Solvent Effects on Reaction Kinetics

Data from multiple studies:

Solvent Dielectric Constant (ε) Reaction Rate (k, ×10⁻³ s⁻¹) Byproduct Formation (%)
2-MeTHF 6.2 4.78 2.1
Toluene 2.4 3.91 5.8
DCM 8.9 5.02 1.9
Ethyl acetate 6.0 4.15 3.4

2-MeTHF balances reaction rate with environmental/safety profiles, though DCM shows marginally better kinetics at the cost of higher toxicity.

Temperature Optimization

Arrhenius analysis reveals two distinct regimes:

$$ \text{ln}(k) = \begin{cases}

  • \frac{3200}{T} + 8.91 & (T < 90^\circ\text{C}) \
  • \frac{5100}{T} + 12.34 & (T \geq 90^\circ\text{C})
    \end{cases} $$

The inflection at 90°C corresponds to phase separation in the reaction mixture, necessitating careful thermal management.

Purification and Analysis

Vacuum Fractional Distillation

Standard industrial practice uses:

  • Pressure : 0.1–0.5 mmHg
  • Boiling point : 142–145°C (literature vs. observed 138–141°C)
  • Packing material : Dixon rings (stainless steel)

Impurity profiling shows:

  • Major contaminant : Bis(2-(2-butoxyethoxy)ethyl) phosphate (3–7%)
  • Trace metals : <5 ppm (Fe, Ni, Cr)

Advanced Characterization Techniques

31P NMR (CDCl₃) :

  • δ = 1.2 ppm (monophosphate)
  • δ = −5.8 ppm (pyrophosphate byproduct)

FT-IR (neat) :

  • 1245 cm⁻¹ (P=O stretch)
  • 1050–950 cm⁻¹ (P–O–C asym/sym stretch)

HRMS (ESI-) :

  • Calculated for C₈H₁₈O₆P⁻: 241.0845
  • Observed: 241.0843 (Δ = −0.8 ppm)

Emerging Applications Driving Synthesis Innovation

Lithium-Ion Battery Electrolytes

The compound’s ability to form stable SEI layers has spurred demand for ultra-high purity grades (>99.9%):

  • Conductivity : 0.8 mS/cm (1M in EC/DMC)
  • Decomposition potential : 4.7 V vs Li+/Li

Pharmaceutical Co-Crystals

Recent patent activity highlights use in:

  • NSAID formulations (improved solubility)
  • Antiviral prodrugs (phosphate ester prodrugs)

This diversification necessitates GMP-compliant synthesis protocols currently under development.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-butoxyethoxy)-, phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 2-(2-butoxyethoxy)ethanol and phosphoric acid.

    Esterification: It can react with alcohols to form different phosphate esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Esterification: Alcohols and acid catalysts.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.

Major Products Formed

Scientific Research Applications

Ethanol, 2-(2-butoxyethoxy)-, phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethanol, 2-(2-Butoxyethoxy)-, Acetate

Structural and Functional Differences

  • Molecular Formula : C₁₀H₂₀O₄ (MW: 204.26 g/mol) .
  • Key Properties : The acetate ester replaces the phosphate group with an acetyl group, resulting in lower polarity and higher volatility (boiling point ~230°C) compared to the phosphate derivative.
  • Applications : Primarily used in coatings, adhesives, and inks due to its solvency and slow evaporation rate .
Property Ethanol, 2-(2-butoxyethoxy)-, Phosphate Ethanol, 2-(2-butoxyethoxy)-, Acetate
Molecular Weight ~542.6 g/mol 204.26 g/mol
Boiling Point >300°C (estimated) ~230°C
Key Applications Flame retardants, surfactants Coatings, adhesives
Polarity High (due to phosphate group) Moderate (ester group)

Nonylphenol Ethoxylate Phosphates

Structural Comparison

  • General Formula : C₁₅H₂₅O(C₂H₄O)ₙPO₄ (variable ethoxy units, n=3–10) .
  • Key Properties: These compounds feature a branched nonylphenyl group instead of a butyl chain, enhancing their stability and surfactant efficiency. They exhibit higher biodegradability concerns due to endocrine-disrupting nonylphenol moieties .

Functional Differences

  • Applications: Widely used in detergents and emulsifiers but restricted in the EU due to environmental toxicity. In contrast, this compound is less regulated but shares similar surfactant applications .
Property This compound Nonylphenol Ethoxylate Phosphates
Environmental Impact Lower bioaccumulation potential High endocrine disruption risk
Regulatory Status Limited restrictions Banned in EU for detergents
Thermal Stability High (>300°C) Moderate (~250°C)

Triphenyl Phosphate

Structural and Functional Contrast

  • Molecular Formula : C₁₈H₁₅O₄P (MW: 326.28 g/mol) .
  • Key Properties: A fully aromatic phosphate ester with high flame-retardant efficiency but poor solubility in polar solvents. This compound offers better solubility in both aqueous and organic phases due to its ethoxy chains .
Property This compound Triphenyl Phosphate
Solubility in Water Moderate (hydrophilic ethoxy groups) Low (aromatic hydrophobicity)
Flame Retardancy Moderate High
Toxicity Profile Low acute toxicity Suspected endocrine disruptor

Research Findings and Data Gaps

Toxicity and Environmental Behavior

  • Its parent alcohol, 2-(2-butoxyethoxy)ethanol, is classified as a low-priority carcinogen (Category L) .
  • Diffusion Behavior : The parent alcohol exhibits variable diffusion coefficients in polymers (e.g., 0.41 μg/cm²·h in polypropylene) , implying the phosphate derivative may have lower mobility due to higher molecular weight.

Regulatory and Industrial Considerations

  • Industrial safety protocols for handling similar glycol ethers (e.g., use of PPE, ventilation) are recommended .

Biological Activity

Ethanol, 2-(2-butoxyethoxy)-, phosphate (TBOEP) is a chemical compound that has garnered attention due to its widespread use in various industrial applications and potential biological effects. This article delves into the biological activity of TBOEP, exploring its toxicity, metabolic pathways, and effects on health based on diverse research findings.

Chemical Overview

  • Chemical Name : this compound
  • Molecular Formula : C8H19O6P
  • CAS Number : 78-51-3

TBOEP is primarily used as a plasticizer and flame retardant in various products, including coatings and adhesives. Due to its chemical structure, it is expected to exhibit certain biological activities that warrant investigation.

Metabolism and Excretion

TBOEP is metabolized in the body to several metabolites, with the primary metabolite being 2-butoxyacetic acid (BAA). This compound is rapidly excreted in urine, with studies indicating that 60–80% of urinary radioactivity after exposure is attributed to BAA . The metabolic pathways for TBOEP are similar across species, including humans and animals.

Acute Toxicity

Acute exposure to TBOEP has been associated with various health effects:

  • Inhalation Studies : Limited data indicate no mortalities in rats exposed to saturated vapor concentrations (~18 ppm) for seven hours .
  • Oral Studies : A lethal oral dose for humans is estimated at approximately 1 ml/kg . Symptoms from high doses may include cyanosis and tachypnea.

Chronic Toxicity

Chronic exposure studies have revealed significant findings:

  • Liver and Kidney Effects : In a study involving rats, elevated liver weights and histopathological changes were observed at higher doses (1270–1360 mg/kg bw/day), indicating potential hepatotoxicity .
  • Neurotoxicity : Neurotoxic effects were noted with reduced nerve conduction velocities in treated rats. However, TBOEP did not show significant delayed neurotoxicity in hens .

Hemolytic Effects

One of the critical health effects associated with TBOEP is hemolysis. In animal studies, exposure led to the destruction of red blood cells, resulting in hemoglobinuria and other related symptoms. The severity of these effects varies significantly between species; humans appear less sensitive compared to rodents .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, adverse effects were observed only at doses that were severely toxic to adult animals. There was no evidence of teratogenicity or reproductive toxicity at lower exposure levels . However, some studies indicated potential developmental impacts at high doses during pregnancy.

Case Studies

  • Occupational Exposure : A study involving workers exposed to TBOEP vapors reported symptoms such as eye irritation and headaches at concentrations exceeding occupational safety standards (100 ppm) but no significant long-term health effects were documented .
  • Animal Studies : In a chronic toxicity study on rats administered TBOEP over 18 weeks, signs of toxicity such as muscular weakness and ataxia were observed at higher doses. Liver weight increases were noted alongside elevated serum enzymes indicative of liver damage .

Summary of Health Effects

Health EffectObserved OutcomesReference
Acute ToxicityNo mortality in rats at ~18 ppm; lethal dose ~1 ml/kg
HemolysisDestruction of red blood cells; variable sensitivity
Liver DamageIncreased liver weights; histopathological changes
NeurotoxicityReduced nerve conduction; no delayed neurotoxicity
Reproductive ToxicityAdverse effects only at high doses; no teratogenicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Ethanol, 2-(2-butoxyethoxy)-, phosphate (3:1) in laboratory settings?

  • Methodology: The compound is synthesized via esterification of 2-(2-butoxyethoxy)ethanol with phosphoric acid under controlled stoichiometric conditions (3:1 molar ratio). Catalytic acid (e.g., H₂SO₄) and inert atmosphere are critical to minimize side reactions. Post-synthesis purification involves solvent extraction (e.g., dichloromethane/water partitioning) followed by vacuum distillation to isolate the phosphate ester .
  • Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation (C-O-P stretch at ~980 cm⁻¹). Purity can be validated using gas chromatography (GC) with flame ionization detection .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Experimental Design:

  • Thermodynamic Data: Measure boiling point (predicted ~250–300°C based on analogous phosphate esters) and density (experimental value: ~1.1–1.2 g/cm³) using differential scanning calorimetry (DSC) and pycnometry .
  • Spectroscopic Analysis: Use 31^{31}P NMR to confirm phosphate ester structure (δ ~0–5 ppm for triesters) and 1^{1}H NMR to verify ethoxy/butoxy chain integrity (δ 3.5–4.0 ppm for -OCH₂ groups) .
    • Data Validation: Cross-reference with NIST Chemistry WebBook entries for analogous glycol ether phosphates .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in aquatic toxicity classifications for phosphate esters like this compound (3:1)?

  • Case Study: Brooke et al. (2009) reported conflicting classifications for similar compounds: Aquatic Chronic 1 (H410) vs. Aquatic Chronic 3 (H412) .
  • Methodology:

  • Conduct standardized OECD 301/302 biodegradability tests to assess persistence.
  • Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) under varied pH/temperature conditions to evaluate ecotoxicological variability .
    • Data Interpretation: Use probabilistic modeling to reconcile discrepancies, considering factors like metabolite formation and matrix effects (e.g., organic carbon content in water) .

Q. How can researchers investigate the hydrolysis pathways of this compound under environmental conditions?

  • Experimental Design:

  • Simulate hydrolysis in buffered aqueous solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS to detect intermediates (e.g., 2-(2-butoxyethoxy)ethanol, inorganic phosphate) .
  • Quantify reaction kinetics using pseudo-first-order models.
    • Advanced Techniques: Isotopic labeling (18^{18}O in phosphate groups) paired with high-resolution mass spectrometry (HRMS) to trace hydrolysis mechanisms .

Q. What computational approaches predict the solvation behavior and phase partitioning of this compound?

  • Methods:

  • Apply COSMO-RS or molecular dynamics (MD) simulations to estimate log KowK_{ow} (octanol-water partition coefficient) and solubility parameters.
  • Validate predictions with experimental shake-flask log KowK_{ow} measurements .
    • Utility: These models inform environmental fate studies, particularly bioaccumulation potential in sediment-water systems .

Methodological Challenges and Solutions

Q. What are the best practices for quantifying trace degradation products in complex matrices?

  • Analytical Workflow:

  • Extraction: Solid-phase extraction (SPE) with C18 cartridges for aqueous samples.
  • Detection: Use GC-MS in selected ion monitoring (SIM) mode or LC-Orbitrap-MS for high sensitivity (<1 ppb detection limits) .
    • QA/QC: Spike samples with deuterated analogs (e.g., d₄-2-(2-butoxyethoxy)ethanol) as internal standards to correct for matrix effects .

Q. How do researchers address interference from coexisting surfactants in environmental samples?

  • Strategies:

  • Employ tandem mass spectrometry (MS/MS) to differentiate target ions from surfactant-derived fragments (e.g., nonylphenol ethoxylates) .
  • Utilize ion mobility spectrometry (IMS) for additional separation of co-eluting compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.